2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine
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Overview
Description
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine is a complex organic compound that features a unique structure combining thiene, triazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine typically involves the reaction of thiene derivatives with 1,2,4-triazole and pyridine under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the correct formation of the compound. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more information can be found in specialized research articles .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine: This compound is similar in structure but lacks the thiene moiety.
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine: Another similar compound with a pyrazine ring instead of pyridine.
Uniqueness
What sets 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine apart is its unique combination of thiene, triazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts.
Properties
CAS No. |
646998-76-7 |
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Molecular Formula |
C18H12N8S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[5-[5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C18H12N8S/c1-3-9-19-11(5-1)15-21-17(25-23-15)13-7-8-14(27-13)18-22-16(24-26-18)12-6-2-4-10-20-12/h1-10H,(H,21,23,25)(H,22,24,26) |
InChI Key |
BFAQABWHEHEWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=CC=CC=N5 |
Origin of Product |
United States |
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